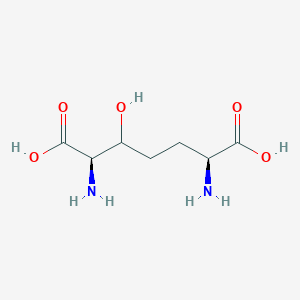
3-Hydroxy-(meso-2,6-diaminopimelic acid)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R*,6S*)-2,6-diamino-3xi-hydroxyheptanedioic acid is an amino dicarboxylic acid that is meso-2,6-diaminopimelic acid in which a hydrogen at position 3 has been replaced by a hydroxy group. It is a constituent of bacterial cell wall peptidoglycan. It is an amino dicarboxylic acid, a 3-hydroxy carboxylic acid and a non-proteinogenic alpha-amino acid. It derives from a meso-2,6-diaminopimelic acid.
Applications De Recherche Scientifique
Enzyme Inhibition and Antibacterial Activities
Research has shown that analogs of diaminopimelic acid, including 3-hydroxy-(meso-2,6-diaminopimelic acid), act as inhibitors or substrates for various enzymes. For instance, they inhibit meso-diaminopimelate dehydrogenase and LL-diaminopimelate epimerase, essential in bacterial cell wall synthesis. These inhibitory effects suggest potential for developing new antibacterial agents (Lam et al., 1988).
Synthesis and Structural Importance in Bacterial Cell Walls
3-Hydroxy-(meso-2,6-diaminopimelic acid) is a key component of bacterial cell walls and a biosynthetic precursor of L-lysine. Research has focused on its stereospecific synthesis from L-glutamic acid, highlighting its structural significance in bacterial cell walls and its role in synthetic immunostimulants (Holcomb et al., 1994).
Role in Peptidoglycan Structure and Analysis
Studies have identified 3-hydroxy-(meso-2,6-diaminopimelic acid) in bacterial cell walls, indicating its role in the structure of peptidoglycan. It's been detected in various microorganisms, emphasizing its widespread occurrence in the bacterial kingdom and importance in microbial biochemistry (Plapp & Kandler, 1967).
Thermostable Enzymes for Amino Acid Synthesis
Research has explored the use of meso-diaminopimelate dehydrogenase from Symbiobacterium thermophilum, which shows activity towards 3-hydroxy-(meso-2,6-diaminopimelic acid). This enzyme's stability and substrate specificity have implications for efficient amino acid synthesis in industrial applications (Gao et al., 2012).
Novel Mechanisms of Bacterial Growth Inhibition
Analogues of 3-hydroxy-(meso-2,6-diaminopimelic acid) have been shown to inhibit bacterial growth by targeting specific enzymes, suggesting new avenues for antibacterial drug development. This research is crucial for understanding bacterial resistance mechanisms and developing new treatments (Baumann et al., 1988).
Propriétés
Nom du produit |
3-Hydroxy-(meso-2,6-diaminopimelic acid) |
|---|---|
Formule moléculaire |
C7H14N2O5 |
Poids moléculaire |
206.2 g/mol |
Nom IUPAC |
(2R,6S)-2,6-diamino-3-hydroxyheptanedioic acid |
InChI |
InChI=1S/C7H14N2O5/c8-3(6(11)12)1-2-4(10)5(9)7(13)14/h3-5,10H,1-2,8-9H2,(H,11,12)(H,13,14)/t3-,4?,5+/m0/s1 |
Clé InChI |
JHMRHRMTDUWTBU-LJJLCWGRSA-N |
SMILES isomérique |
C(CC([C@H](C(=O)O)N)O)[C@@H](C(=O)O)N |
SMILES canonique |
C(CC(C(=O)O)N)C(C(C(=O)O)N)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![sodium;4-[[(1R,4S,5R,8S,9R,10S,12R,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-yl]oxymethyl]benzoate](/img/structure/B1260993.png)
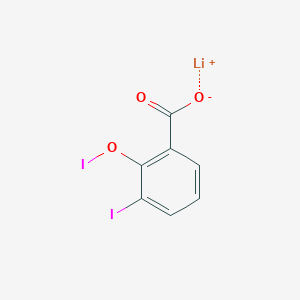
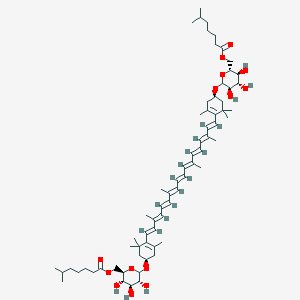
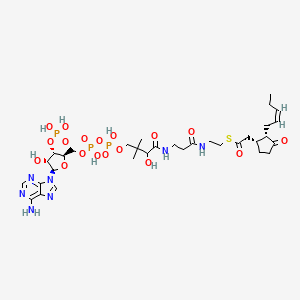
![(6R,7S,8aS)-N-(5-aminopentyl)-6-(4-hydroxyphenyl)-1,4-dioxo-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-7-carboxamide](/img/structure/B1260998.png)
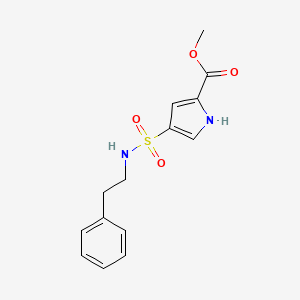
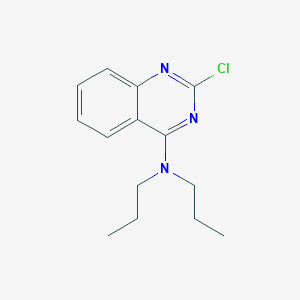
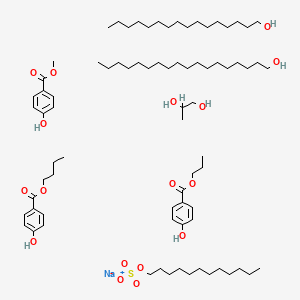
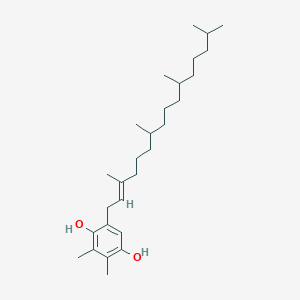
![3-[1-(4-fluorophenyl)-5-isocyano-3H-isobenzofuran-1-yl]-1-propanamine](/img/structure/B1261011.png)
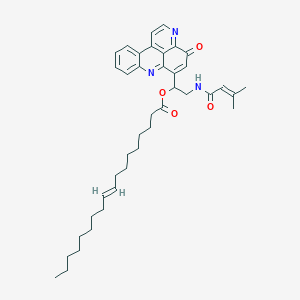
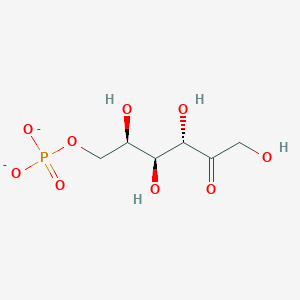
![N-[(5-chloro-3,4-dihydro-8-hydroxy-3-methyl-1-oxo-1H-2-benzopyran-7-yl)carbonyl]-L-phenylalanine](/img/structure/B1261016.png)